Spermexatin

Description

Properties

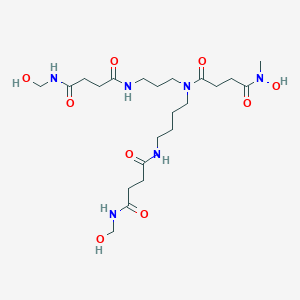

IUPAC Name |

N'-(hydroxymethyl)-N-[4-[[4-[hydroxy(methyl)amino]-4-oxobutanoyl]-[3-[[4-(hydroxymethylamino)-4-oxobutanoyl]amino]propyl]amino]butyl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N6O9/c1-27(37)21(35)9-10-22(36)28(14-4-12-24-18(32)6-8-20(34)26-16-30)13-3-2-11-23-17(31)5-7-19(33)25-15-29/h29-30,37H,2-16H2,1H3,(H,23,31)(H,24,32)(H,25,33)(H,26,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUUMPLEEBPKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCC(=O)N(CCCCNC(=O)CCC(=O)NCO)CCCNC(=O)CCC(=O)NCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922516 | |

| Record name | N~1~-[3-([4-({1,4-Dihydroxy-4-[(hydroxymethyl)imino]butylidene}amino)butyl]{4-[hydroxy(methyl)amino]-4-oxobutanoyl}amino)propyl]-N~4~-(hydroxymethyl)butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117680-04-3 | |

| Record name | Spermexatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117680043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~-[3-([4-({1,4-Dihydroxy-4-[(hydroxymethyl)imino]butylidene}amino)butyl]{4-[hydroxy(methyl)amino]-4-oxobutanoyl}amino)propyl]-N~4~-(hydroxymethyl)butanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Molecular Architectures of Spermexatin

Synthetic Methodologies for Spermidine-Based Trihydroxamates

The synthesis of spermidine-based trihydroxamates, such as the spermexatins, involves a convergent strategy where pre-formed iron-ligating side chains are coupled to a central polyamine backbone. nih.gov The core of these molecules is spermidine (B129725), a polyamine with two primary amino groups and one secondary amino group, which serve as attachment points. nih.govnih.gov

The general methodology focuses on acylating the amino groups of spermidine with hydroxamic acid-containing units. nih.gov To achieve this, the carboxylic acid end of the hydroxamate side chain is "activated" to facilitate the formation of a stable amide bond with the amines of the spermidine. A critical challenge in this synthesis is the selective acylation of the primary and secondary amines of spermidine. To control the reaction and ensure the desired product, a reagent like carbobenzoxyimidazole can be used to differentiate between the reactivity of the primary and secondary amino groups. nih.gov This controlled approach allows for the systematic construction of complex trihydroxamate structures. nih.gov

Key Synthetic Intermediates and Precursors

The construction of spermexatins relies on the preparation of key intermediates that form the iron-chelating "arms" of the final molecule. These intermediates are hydroxamic acid derivatives of varying lengths, which are then activated for coupling to the spermidine base. nih.gov

Malonohydroxamate derivatives serve as one of the ligating side chains for spermexatin analogues. nih.gov The synthesis of these intermediates typically begins with a derivative of malonic acid. To form the hydroxamic acid, a protected form of hydroxylamine (B1172632), such as O-benzylhydroxylamine, is often used. For instance, the corresponding ethyl ester of the desired malonic acid derivative can be reacted with hydroxylamine in the presence of a base like sodium ethoxide to produce the sodium salt of the hydroxamic acid. A common strategy involves using O-benzyl-hydroxylamine, which can react with unactivated esters in a high-yielding, one-step method to form O-benzyl hydroxamates. The benzyl (B1604629) protecting group can be removed later in the synthetic sequence, typically through hydrogenolysis, to yield the final hydroxamic acid.

Similar to the malonohydroxamate derivatives, the succinohydroxamate side chains are prepared from succinic acid precursors. nih.gov A frequent method involves the reaction of succinic anhydride (B1165640) with a protected hydroxylamine. This reaction serves a dual purpose: it acylates the hydroxylamine nitrogen with the required succinate (B1194679) group and leaves a free carboxylic acid group available for later activation. nih.gov This approach provides a straightforward route to the necessary N-acyl-O-protected hydroxamate intermediate, which is a key building block for the final siderophore.

The glutarohydroxamate ligating chains are synthesized from glutaric acid precursors. nih.gov The synthetic route is analogous to that of the succinohydroxamate derivatives. Glutaric anhydride can be reacted with a protected hydroxylamine to form the N-acylhydroxamate intermediate. This process yields a five-carbon chain hydroxamic acid derivative, which, after activation, can be coupled to the spermidine scaffold. nih.gov The variation in the length of the carbon chain (malono-, succino-, and glutaro-) allows for the synthesis of a variety of this compound analogues with potentially different iron-chelating properties. nih.gov

A crucial step in the synthesis of this compound is the activation of the carboxylic acid group on the hydroxamate side chains to facilitate their coupling with the spermidine backbone. nih.gov This is commonly achieved by converting the carboxylic acid into an N-Hydroxysuccinimide (NHS) ester. NHS esters are effective acylating agents that react readily with primary and secondary amines to form stable amide bonds.

The formation of the NHS ester is typically carried out by reacting the hydroxamate derivative (e.g., malonohydroxamate, succinohydroxamate) with N-Hydroxysuccinimide in an anhydrous solvent. A coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is added to facilitate the condensation reaction. More recent methods have also been developed using reagents like triphenylphosphine (B44618) and iodine to generate these active esters. The resulting NHS-activated hydroxamate is a stable intermediate that can be purified and stored before the final reaction with spermidine. nih.gov

Preparation of Glutarohydroxamate Derivatives

Integration of Ligation Chains onto Spermidine Scaffolds

The final stage in the synthesis of spermexatins is the covalent attachment of the activated hydroxamate side chains to the spermidine molecule. nih.gov This is an acylation reaction where the N-hydroxysuccinimide esters of the malono-, succino-, or glutarohydroxamate precursors react with the amino groups of spermidine. nih.gov

The reaction involves mixing the NHS-activated side chains with spermidine in a suitable solvent. The nucleophilic amino groups of spermidine attack the activated ester, leading to the formation of amide linkages and the release of N-hydroxysuccinimide as a byproduct. nih.gov Because spermidine possesses two primary amines and one secondary amine, controlling the reaction conditions is essential to achieve the desired tri-substituted product. nih.gov Research has shown that reagents can be employed to distinguish between the different amino groups, allowing for a controlled and stepwise addition of the ligating chains to the spermidine scaffold. nih.gov

Stereochemical Considerations in Siderophore Analogue Synthesis

The synthesis of siderophore analogues, such as this compound, presents several stereochemical challenges that are critical to their biological function and recognition by microbial iron transport systems. While the foundational spermidine backbone of this compound is achiral, the introduction of chiral centers can occur through the modification of this backbone or, more commonly, through the incorporation of chiral precursors in the hydroxamic acid side chains.

The stereochemistry of the iron-chelating moieties is a significant determinant of the efficacy of a siderophore. researchgate.net The spatial arrangement of the coordinating atoms dictates the geometry and stability of the ferric-siderophore complex. researchgate.net Many natural siderophores are synthesized from chiral amino acids or other chiral building blocks, resulting in enantiomerically pure compounds. nih.govrsc.org This inherent chirality is often crucial for recognition by specific bacterial receptors. pnas.org For instance, the natural siderophore pyochelin and its enantiomer, enantio-pyochelin, are produced by different bacterial species and are stereoselectively recognized by their respective transport systems. pnas.org

In the context of synthetic analogues like this compound, where the initial building blocks such as malonohydroxamate, succinohydroxamate, and glutarohydroxamate are achiral, the resulting product would be a mixture of diastereomers if chiral elements were introduced elsewhere without stereocontrol. However, the principles of stereoselective synthesis can be applied to create enantiomerically pure versions of this compound analogues. This can be achieved through several strategies:

Use of Chiral Building Blocks: One straightforward approach is the utilization of chiral starting materials. For example, instead of using simple dicarboxylic acids to form the hydroxamate side chains, one could employ chiral dicarboxylic acids or amino acids to introduce stereocenters. The synthesis of phytosiderophores, for instance, often employs chiral pool starting materials like L-malic acid and threonines to construct the final molecule with high stereochemical fidelity. nih.govresearchgate.net

Asymmetric Synthesis: Modern asymmetric synthesis methodologies offer powerful tools to control stereochemistry. This can involve the use of chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. unl.pt For instance, the stereoselective synthesis of (R)- and (S)-isomers of 2-methylspermidine has been reported, demonstrating that it is possible to introduce chirality into the spermidine backbone itself. researchgate.netnih.gov Such chiral spermidine derivatives could then be used as the scaffold for building stereochemically defined this compound analogues.

Enzymatic Synthesis: Biocatalysis provides another avenue for achieving high stereoselectivity. Enzymes, being inherently chiral, can catalyze reactions with exquisite control over the stereochemical outcome. mdpi.com For example, lipases have been used for the enantioselective acylation of diamines, which are precursors to polyamines like spermidine. mdpi.com

The synthesis of this compound, as originally described, involved the use of carbobenzoxyimidazole to differentiate between the primary and secondary amines of the symmetrical spermidine molecule, allowing for controlled acylation. researchgate.net While this controls the regioselectivity of the reaction, it does not in itself induce chirality. Therefore, to produce stereochemically pure this compound analogues, the synthetic strategy must incorporate one of the aforementioned stereoselective methods.

The importance of stereochemistry is underscored by the fact that different stereoisomers of a siderophore can have dramatically different biological activities. One diastereomer might be actively transported by a target microorganism, while another could be inactive or even inhibitory. nih.govnih.gov Therefore, the careful consideration and control of stereochemistry are paramount in the design and synthesis of novel siderophore analogues intended for biological applications.

Mechanistic Insights into Spermexatin S Biological Interactions

Siderophore-Mimetic Activity of Spermexatin

The primary biological function of this compound is rooted in its ability to act as a siderophore, a small, high-affinity iron-chelating compound. researchgate.netresearchgate.net This mimicry allows it to participate in the microbial quest for iron, an essential nutrient for a vast array of physiological processes. nih.gov

Iron is a critical yet often poorly bioavailable nutrient in many environments, including within a host organism. nih.govrsc.org Microorganisms have evolved to produce siderophores to scavenge ferric iron (Fe³⁺) from their surroundings. rsc.orgresearchgate.net These molecules contain specific functional groups, such as hydroxamates, catecholates, or carboxylates, that form stable, typically octahedral, complexes with Fe³⁺. rsc.orgmdpi.com This chelation process effectively solubilizes the iron, making it available for uptake by the microbe. rsc.orgresearchgate.net this compound, being a synthetic analogue, is designed with dihydroxybenzoyl groups that provide the necessary oxygen donor atoms to efficiently coordinate with Fe³⁺, thereby mimicking the iron-sequestering action of natural siderophores. eurekaselect.commdpi.com The stability of these iron complexes is a key determinant of their biological activity. researchgate.net

Once this compound has chelated iron, the resulting complex can be recognized and transported into microbial cells via dedicated iron uptake systems. capes.gov.brfrontiersin.org Many bacteria possess specific outer membrane receptors that recognize and bind to ferric-siderophore complexes. wikipedia.orgmdpi.com This interaction is often the first step in a multi-component transport chain that moves the iron across the outer membrane, through the periplasmic space, and into the cytoplasm. mdpi.complos.org The ability of this compound to be taken up by bacteria highlights its successful mimicry of natural siderophores, effectively acting as a "Trojan horse" to gain entry into the cell. researchgate.netejgm.co.uk This strategy is of particular interest in the development of siderophore-drug conjugates, where this compound could act as a carrier to deliver antimicrobial agents specifically to pathogenic bacteria. capes.gov.brresearchgate.netejgm.co.uk

Principles of Iron Sequestration and Coordination

Elucidation of Molecular Targets in Microbial Pathogenesis Research

The study of this compound's interactions with microbes provides valuable insights into the molecular machinery of bacterial pathogenesis. wustl.edu By understanding how this synthetic molecule is recognized and processed, researchers can identify and characterize key components of microbial survival and virulence. frontiersin.org

The internalization of the this compound-iron complex is initiated by its recognition by specific outer membrane receptors. frontiersin.orgplos.org These receptors are typically TonB-dependent, meaning their function is energized by the TonB complex, which transduces the proton motive force of the cytoplasmic membrane to the outer membrane. wikipedia.orgmdpi.com The binding of the ferric-spermexatin complex to its receptor induces a conformational change in the receptor, allowing the complex to be translocated across the outer membrane. wikipedia.orgplos.org The specificity of these receptors for certain siderophore structures is a critical area of research, as it can determine the spectrum of microbes that a particular siderophore or its analogue can target. researchgate.netnih.gov The identification of the specific outer membrane proteins that bind to this compound is a key step in understanding its molecular targets. nih.gov

Following transport across the outer membrane, the ferric-spermexatin complex enters the periplasmic space in Gram-negative bacteria. mdpi.complos.org From here, it is typically bound by a periplasmic binding protein that delivers it to an inner membrane-associated ABC (ATP-binding cassette) transporter. mdpi.com This transporter then utilizes the energy of ATP hydrolysis to move the complex into the cytosol. mdpi.com Once inside the cytosol, the iron must be released from the this compound molecule to be utilized by the cell. researchgate.net This release often involves the reduction of Fe³⁺ to the more soluble Fe²⁺. researchgate.net The study of the intracellular fate of this compound can reveal the specific enzymes and pathways involved in iron release and processing within the microorganism. nih.govfrontiersin.orgmicrobialcell.com

Receptor-Mediated Recognition and Cellular Internalization (e.g., Outer Membrane Receptors)

Effects on Microbial Physiology in Controlled Environments

In controlled laboratory settings, the introduction of this compound can have observable effects on microbial physiology, providing further understanding of its mechanism of action. nih.govnih.gov In environments where iron is limited, the ability of a microbe to utilize the iron chelated by this compound can promote its growth. Conversely, if the microbe cannot efficiently release the iron from the synthetic siderophore, or if the siderophore itself has inhibitory properties, it could lead to growth inhibition. copernicus.orgmdpi.com Studies have shown that competition for iron is a significant factor in microbial interactions, and the presence of a potent iron chelator like this compound can alter the competitive landscape within a microbial community. copernicus.orgfrontiersin.org The physiological response of bacteria to this compound, such as changes in gene expression related to iron uptake and virulence, can provide a more comprehensive picture of its biological impact. nih.govpsu.edu

Impact on Microbial Growth under Iron Limitation

Iron is an essential nutrient for nearly all microorganisms, but its availability in many environments, including within a host organism, is extremely low. To overcome this, microbes secrete siderophores to scavenge ferric iron (Fe³⁺). This compound, as a synthetic iron chelator, can be utilized by certain bacteria to facilitate iron uptake, thereby stimulating their growth in iron-deficient conditions. nih.govresearchgate.net

The ability of this compound to promote microbial growth has been demonstrated in bioassays using bacterial strains that are unable to produce their own siderophores but possess the necessary transport systems to recognize and internalize ferric-siderophore complexes. For instance, studies involving enterobactin-deficient strains of Escherichia coli (e.g., K-12 RW193) and Salmonella typhimurium (e.g., LT-2 enb-7) are common for assessing the growth-promoting activity of siderophores and their analogues. nih.govepa.govnih.gov In these assays, the synthetic compound is added to an iron-poor medium, and bacterial growth is measured over time. The results from the foundational 1989 study by Sharma, Miller, and Payne confirmed that this compound is effective at stimulating the growth of such bacterial strains, indicating that it is successfully recognized and utilized by their iron transport systems. nih.gov

The growth-promoting capability is dependent on the concentration of the this compound analogue. This relationship is typically dose-dependent, where an increase in the concentration of the synthetic siderophore leads to a corresponding increase in bacterial growth, up to a saturation point.

Table 1: Conceptual Representation of this compound's Growth Stimulation Effect This table illustrates the expected outcome of a microbial growth assay based on the described properties of this compound. Specific values are representative.

| Microorganism Strain | Condition (Iron-Deficient Medium) | Observed Growth (Optical Density) |

|---|---|---|

| S. typhimurium enb-7 | No Siderophore (Control) | Minimal |

| S. typhimurium enb-7 | + this compound (1 µM) | Moderate |

| S. typhimurium enb-7 | + this compound (10 µM) | Strong |

| E. coli RW193 | No Siderophore (Control) | Minimal |

| E. coli RW193 | + this compound (1 µM) | Moderate |

Modulation of Virulence Determinants and Phenotypes (e.g., via iron availability)

The ability of pathogenic bacteria to acquire iron from their host is a critical determinant of their virulence. By producing siderophores, pathogens can thrive in the iron-limited environment of the host, enabling them to establish infection. As a synthetic siderophore analogue, this compound can modulate bacterial virulence by influencing this essential iron acquisition process.

The modulation of virulence can occur through several mechanisms:

Promotion of Virulence: If a pathogen can efficiently utilize this compound for iron uptake, the compound can inadvertently support the pathogen's growth and survival within the host, thereby maintaining or enhancing its virulence. The growth stimulation observed in bacteria like S. typhimurium suggests that, in principle, this compound could support the proliferation of pathogens that recognize hydroxamate-type siderophores. nih.gov

Inhibition of Virulence: Conversely, synthetic siderophores can be engineered to disrupt or hijack bacterial iron transport systems. For example, when a synthetic siderophore is complexed with a metal ion like gallium (Ga³⁺) instead of iron, it can be transported into the bacterial cell where the toxic gallium ion disrupts cellular metabolism, leading to growth inhibition. This "Trojan horse" strategy has been demonstrated with other synthetic siderophore analogues against pathogens like Acinetobacter baumannii. While not specifically documented for this compound, its chemical nature makes it a candidate for such applications.

Competitive Inhibition: Synthetic analogues can also compete with a pathogen's native siderophores for binding to uptake receptors on the bacterial surface. If the synthetic siderophore has a high affinity for the receptor but is not efficiently internalized or its iron is not released, it can block the uptake of the native siderophore, effectively starving the bacterium of iron and reducing its virulence.

Phenotypes directly linked to virulence, such as biofilm formation, motility, and the production of toxins, are often regulated by iron availability. For instance, in Escherichia coli, the spermidine (B129725) backbone of this compound is known to be involved in regulating biofilm formation. nih.gov Furthermore, in Salmonella Typhimurium, spermidine plays a role in protecting the bacterium against oxidative stress, a key challenge within host macrophages. nih.gov By altering the iron balance within the cell, this compound has the potential to indirectly influence the expression of these and other virulence factors.

Spermexatin S Role in Advanced Chemical Biology and Drug Discovery Research

Design and Synthesis of Spermexatin-Based Conjugates for Targeted Delivery

The design of this compound-based conjugates is centered on exploiting the iron transport pathways of pathogenic microbes. ctdbase.org The fundamental concept involves covalently linking an active agent, such as an antibiotic, to this compound. nih.gov The resulting conjugate is recognized by the microbe's specific siderophore uptake receptors on the outer membrane, leading to its active transport into the cell. nih.govwikipedia.org This targeted delivery mechanism is a powerful strategy to overcome permeability barriers of the bacterial cell wall, which often limit the efficacy of many antibiotics, particularly against Gram-negative bacteria. nih.gov

The synthesis of these conjugates begins with the preparation of this compound itself, which involves incorporating hydroxamic acid side chains, such as malonohydroxamate, succinohydroxamate, or glutarohydroxamate, onto a spermidine (B129725) scaffold. ctdbase.orgnih.gov A critical aspect of the design is determining the optimal position for attaching a linker molecule to this compound, ensuring that the modification does not compromise its ability to chelate iron or be recognized by microbial receptors. wikipedia.org

"Trojan Horse" Strategies for Antimicrobial Agents

This compound-based conjugates are prime examples of the "Trojan Horse" strategy in antimicrobial drug development. ctdbase.orgnih.govwikipedia.org This approach leverages the bacterium's essential need for iron. wikipedia.org Microbes excrete siderophores to scavenge ferric iron (Fe³⁺) from the host environment; the resulting iron-siderophore complex is then actively transported into the cell. nih.govwikipedia.org By mimicking this natural process, a this compound-drug conjugate effectively deceives the bacterial transport machinery. nih.govciteab.com

The bacterium recognizes the this compound portion of the conjugate as a beneficial iron carrier and internalizes the entire molecule. nih.gov This process facilitates the delivery of the attached antimicrobial agent directly into the microbial cell, bypassing conventional resistance mechanisms like reduced membrane permeability. nih.govciteab.com This strategy has shown remarkable potential, achieving significant reductions in minimum inhibitory concentration (MIC) values and expanding the spectrum of activity for existing antibiotics. nih.gov The ultimate goal is to enhance potency against multi-drug resistant (MDR) bacteria, a pressing global health concern. ctdbase.orgnih.gov

Linker Chemistry and Conjugation Efficiency in Siderophore-Drug Architectures

The linker connecting this compound to a drug payload is a critical component of the conjugate's architecture, influencing its stability, solubility, and the mechanism of drug release. nih.govwikipedia.org Linker chemistry is a highly active area of research, with several strategies being developed:

Non-Cleavable Linkers: These create a stable bond between the siderophore and the drug. wikipedia.org They are suitable when the conjugate itself is the active molecule or when the drug targets a membrane-associated component. wikipedia.org Polyethylene glycol (PEG) linkers are often chosen for this purpose as they enhance water solubility compared to simple alkyl chains. wikipedia.org

Cleavable Linkers: For drugs that need to be released inside the cell to reach their cytoplasmic target (e.g., DNA gyrase), a cleavable linker is essential. nih.govciteab.com If the drug remains attached to the siderophore, its activity can be lost. citeab.com The design of these linkers focuses on exploiting the internal environment of the bacterium. sci-hub.se Examples include:

Enzyme-labile linkers: These are designed to be cleaved by specific microbial enzymes, such as peptidases or esterases.

Redox-sensitive linkers: These linkers are stable in the extracellular environment but are cleaved upon entering the reductive environment of the bacterial cytoplasm. sci-hub.se Examples include disulfide bonds and specialized systems like the "trimethyl lock," a quinone-based linker designed to release its payload upon reduction. sci-hub.se

The efficiency of conjugation and subsequent drug release are paramount. sci-hub.se Research focuses on optimizing synthetic pathways to attach linkers and drugs to siderophore analogues like this compound and ensuring that the release mechanism is rapid and efficient once the conjugate is internalized. citeab.comsci-hub.se

Application of this compound as a Molecular Probe

Beyond its role as a drug delivery vehicle, this compound and its analogues serve as valuable molecular probes in chemical biology. fishersci.at Their synthetic nature allows for systematic structural modifications, providing tools to explore the intricate details of microbial iron transport and to identify new targets for therapeutic intervention. ctdbase.orgfishersci.at

Investigating Specificity in Microbial Iron Transport Pathways

Microbial iron transport systems are highly specific, relying on precise molecular recognition between the siderophore-iron complex and outer membrane receptors. fishersci.at Synthetic analogues like this compound are instrumental in dissecting this specificity. fishersci.at

By creating a series of related analogues with slight variations—for example, in the length or polarity of the chains connecting the iron-chelating groups—researchers can study how these changes affect recognition and uptake by different microbial species. ctdbase.org Some synthetic analogues may effectively mimic the natural siderophore and promote iron uptake, while others might act as inhibitors by binding to the receptor without facilitating transport, thereby competing with the natural compound. fishersci.at This competitive inhibition can reveal key structural features required for successful transport. Such studies have been used to characterize the uptake systems in organisms like Pseudomonas putida, demonstrating how these analogues can act as specific structural probes. fishersci.at

Mapping and Characterization of Novel Microbial Binding Sites

This compound analogues can be modified to map the location and characteristics of microbial binding sites. ctdbase.org By attaching a fluorescent dye to the this compound scaffold, researchers can create fluorescent molecular probes. wikipedia.org These probes allow for the visualization of the siderophore's destination within the cell, which can differ between microbial types (e.g., the periplasmic space in bacteria versus the cytosol in fungi). ctdbase.org

This ability to track the conjugate's journey provides crucial information about the transport pathway and helps in identifying and mapping new therapeutic targets. ctdbase.org Characterizing these novel binding sites and understanding the transport mechanisms at a molecular level is essential for designing the next generation of highly specific, targeted antimicrobial agents.

Comparative Analysis with Other Siderophore Analogues

The study of this compound is enriched by comparing it with other synthetic siderophore analogues that differ in their structural backbone and chelating groups. ctdbase.orgnih.gov This comparative approach helps elucidate structure-activity relationships. Key comparators synthesized alongside this compound include Spermexatol and Hexamate. ctdbase.orgnih.gov

This compound: A spermidine-based trihydroxamate, meaning it has three hydroxamate groups for chelating iron, all attached to a spermidine backbone. ctdbase.orgnih.gov This design mimics natural trihydroxamate siderophores like ferrichrome. ctdbase.org

Spermexatol: Also built on a spermidine backbone, Spermexatol is a mixed-ligand analogue. ctdbase.orgnih.gov It incorporates both catechol and hydroxamic acid side chains as iron-chelating groups. ctdbase.org This design allows for the investigation of how different types of chelating groups on the same scaffold affect microbial recognition and iron transport, as some microbes have receptors specific for catecholate-type siderophores (like enterobactin) while others recognize hydroxamates.

Hexamate: This analogue is a dihydroxamate, featuring two hydroxamate groups. ctdbase.orgnih.gov However, instead of a spermidine backbone, it is built upon hexanediamine. ctdbase.org Comparing this compound to Hexamate allows researchers to assess the importance of both the number of chelating groups (three vs. two) and the nature of the molecular backbone (spermidine vs. hexanediamine) in the efficiency of iron chelation and microbial uptake.

This comparative analysis provides a deeper understanding of the structural requirements for effective siderophore mimicry and targeted delivery.

Interactive Data Table: Comparison of this compound and Related Analogues

| Feature | This compound | Spermexatol | Hexamate |

|---|---|---|---|

| Backbone | Spermidine | Spermidine | Hexanediamine |

| Chelating Groups | Trihydroxamate | Mixed Catechol-Hydroxamate | Dihydroxamate |

| Primary Function | Ferrichrome Analogue, Probe | Mixed Siderophore Analogue | Dihydroxamate Siderophore Analogue |

| Reference | ctdbase.orgnih.gov | ctdbase.orgnih.gov | ctdbase.orgnih.gov |

Structure-Activity Relationships in Spermidine-Derived Siderophores

Spermidine provides a flexible and strategic backbone for the attachment of chelating moieties. utexas.edu In synthetic analogues like Spermexatins (trihydroxamates) and Spermexatols (mixed catechol-hydroxamates), the spermidine scaffold allows for the positioning of three ligating groups to form stable, hexadentate complexes with ferric iron (Fe³⁺). asm.org The synthesis of these compounds involves attaching hydroxamic acid or catechol groups to the primary and secondary amine nitrogens of the spermidine chain. asm.orgnih.gov

Research into analogues of natural siderophores has revealed critical SAR insights. For instance, the type of chelating group is paramount. Catechol-based siderophores, such as those derived from 2,3-dihydroxybenzoyl groups, generally exhibit very high affinity for Fe³⁺. unl.pt Hydroxamate-based systems, while also effective, have different binding constants and recognition patterns by microbial receptors. researchgate.net In mixed-ligand analogues like Spermexatols, the combination of both catechol and hydroxamate groups on a single spermidine framework creates a molecule with hybrid properties, potentially enabling recognition by a broader or different range of bacterial transport systems. asm.org

The length and composition of the linker arms connecting the chelating groups to the spermidine backbone also influence activity. Studies on various synthetic hydroxamate siderophores have shown that the spacing between the iron-coordinating centers affects the stability of the resulting Fe³⁺ complex and its fit within the binding pocket of specific bacterial outer membrane receptors. researchgate.net

Furthermore, the stereochemistry of the chelating groups and the backbone can be highly selective. Studies on analogues of siderophores like fimsbactin have demonstrated that bacterial uptake machinery is often highly stereoselective, meaning that only a specific stereoisomer of the siderophore is efficiently recognized and transported. eurekaselect.com While this compound itself is achiral, this principle underscores the importance of three-dimensional structure in siderophore function. The ability of these synthetic compounds to promote the growth of various microbial species under iron-limiting conditions serves as a direct measure of their activity, and SAR studies are crucial for optimizing this function. eurekaselect.comnih.gov

Divergent Biological Activities Across Analogue Series

The structural diversity that can be engineered into spermidine-derived siderophores leads to a wide spectrum of biological activities across different analogue series. ctdbase.org While the foundational activity is iron transport, modifications to the basic this compound or Spermexatol structure can result in compounds with selective, altered, or entirely novel functions.

A primary example of divergent activity is species selectivity. A specific siderophore analogue may effectively promote the growth of one bacterial species but be completely inactive in another. This is because different bacteria possess unique outer membrane receptors for siderophore-iron complexes. For example, a spermidine-based bis-catechol was found to promote the growth of E. coli and S. epidermidis, but not S. aureus. unl.pt This selectivity is a direct consequence of the molecular recognition between the ferric-siderophore complex and the specific transport proteins on the bacterial cell surface.

The biological activity of these analogues can be dramatically altered by changing the metal ion being chelated. While the iron (Fe³⁺) complexes of synthetic spermidine-derived siderophores typically promote bacterial growth, complexes with other trivalent metal ions, such as gallium (Ga³⁺), can act as potent growth inhibitors. Ga³⁺ is chemically similar to Fe³⁺ and can be transported into the cell via the same siderophore-mediated pathways. However, once inside, the bacterium cannot reduce Ga³⁺, and it disrupts iron-dependent metabolic processes, leading to a "Trojan horse" effect of growth inhibition.

This Trojan horse strategy has been extended by creating conjugates of spermidine-based siderophores with antibiotics. In this approach, the siderophore acts as a delivery vehicle, smuggling the attached antibiotic into the bacterial cell through an active iron transport mechanism. This can overcome certain forms of antibiotic resistance. For instance, a conjugate of a spermidine-based catechol analogue with the antibiotic vancomycin (B549263) was synthesized. nih.gov Under iron-deficient conditions, which mimic the environment in human serum, this conjugate showed enhanced antibacterial activity against a hypersensitive strain of Pseudomonas aeruginosa, a bacterium against which vancomycin alone is typically not effective. nih.gov Similarly, conjugates with β-lactam antibiotics have also been developed, demonstrating that the choice of both the siderophore and the antibiotic determines the conjugate's potency and spectrum of activity. unl.pt

The table below summarizes the varied biological activities observed for different classes of spermidine-derived siderophore analogues.

| Analogue Class | Modification | Primary Biological Activity | Example Organisms |

| Trihydroxamate (this compound-type) | All three chelating groups are hydroxamates | Iron transport, promotion of microbial growth | E. coli |

| Mixed Ligand (Spermexatol-type) | Combination of catechol and hydroxamate groups | Iron transport, potentially broader or altered species selectivity | E. coli |

| Gallium(III) Complexes | Iron (Fe³⁺) is replaced with Gallium (Ga³⁺) | Growth inhibition by disrupting iron metabolism | Acinetobacter baumannii |

| Antibiotic Conjugates | Covalently linked to an antibiotic (e.g., Vancomycin) | Enhanced antibacterial activity, overcoming resistance | Pseudomonas aeruginosa |

Perspectives and Future Directions in Spermexatin Research

Advancing the Synthetic Versatility of Spermexatin Derivatives

The initial synthesis of this compound involved creating spermidine-based trihydroxamates and mixed-ligand analogues called Spermexatols, which feature both catechol and hydroxamic acid groups. nih.gov This was achieved by using key intermediates like N-hydroxysuccinimide esters of various hydroxamic acids and employing reagents like carbobenzoxyimidazole to selectively modify the different amino groups on the spermidine (B129725) scaffold. nih.gov

Future research is focused on expanding this synthetic toolkit to create a wider and more complex array of this compound derivatives. Modern synthetic strategies, such as solid-phase synthesis and click chemistry, could be employed to generate large libraries of these compounds efficiently. mdpi.com This would allow for systematic exploration of structure-activity relationships. For instance, the length and composition of the linker arms connecting the iron-chelating moieties to the spermidine backbone could be varied to fine-tune binding affinity and specificity for different bacterial iron transporters. mdpi.com The development of more complex polyamine backbones, beyond spermidine, could also lead to derivatives with novel properties and biological targets. rsc.org

Table 1: Potential Synthetic Modifications of this compound and Their Rationale

| Modification Type | Synthetic Approach | Rationale for Development | Potential Application Area |

| Varying Chelating Groups | Incorporate different hydroxamic acids, catechols, or novel iron-binding motifs. | To alter iron affinity, selectivity, and interaction with specific bacterial receptors. | Anti-infectives, Iron-related disease therapeutics. |

| Altering the Backbone | Utilize spermine, norspermidine, or other synthetic polyamines instead of spermidine. | To modify the molecule's overall geometry, charge distribution, and interaction with transport systems. rsc.org | Drug delivery, Chemical biology probes. |

| Linker Modification | Employ linkers of varying length, rigidity, and chemical nature. | To optimize the positioning of chelating groups for receptor binding and to attach cargo molecules. researchgate.net | Trojan horse antibiotics, Imaging agents. |

| Conjugation Chemistry | Use bio-orthogonal "click" chemistry or enzymatic ligation to attach probes or drugs. | To create multifunctional molecules for diagnostics (imaging) or targeted therapy. nih.gov | Diagnostics, Targeted drug delivery. |

Unveiling Novel Biological Roles Beyond Iron Metabolism

While designed as an iron chelator, the unique structure of this compound—a polyamine scaffold decorated with iron-binding groups—suggests it may have biological activities that extend beyond simple iron sequestration. rsc.orgnih.gov Siderophores are increasingly recognized for non-classical functions, including signaling, modulating oxidative stress, and binding other metals. rsc.orgfrontiersin.orgresearchgate.net

The polyamine backbone itself is a key area of interest. Polyamines like spermidine are essential for numerous cellular processes, including cell growth, differentiation, and stabilization of nucleic acids and membranes. amazon.comctdbase.org It is plausible that this compound and its derivatives could interact with polyamine transport systems or other polyamine-binding proteins, influencing these pathways independently of their iron-chelating function. frontiersin.orgscirp.org For example, some polyamine conjugates have been shown to disrupt bacterial membranes or inhibit efflux pumps, suggesting a potential direct antimicrobial effect. nih.gov Future studies will likely investigate whether this compound derivatives can modulate cellular processes like biofilm formation, quorum sensing, or host-pathogen interactions through mechanisms not directly linked to iron competition. fftc.org.tw

Development of Advanced Methodologies for Studying this compound's Interactions

To fully understand the molecular basis of this compound's function, researchers are moving toward more sophisticated analytical techniques. While initial studies relied on microbial growth assays to demonstrate activity, the future lies in methods that provide detailed, quantitative, and visual information about molecular interactions. nih.gov

Fluorescently labeled this compound analogues are powerful tools for this purpose. By attaching a fluorescent dye, such as Cy5 or FITC, to a this compound derivative, researchers can use live-cell imaging and confocal microscopy to visualize the uptake, trafficking, and subcellular localization of the compound in real-time. researchgate.netnih.govnih.govresearchgate.net This can reveal which transporters are used and where the compound accumulates within the cell. researchgate.net

Other advanced biophysical methods are also crucial. Isothermal titration calorimetry (ITC) can precisely measure the thermodynamic parameters of this compound binding to iron and to specific bacterial receptor proteins. pnas.org High-resolution mass spectrometry can identify and quantify this compound and its metabolites in complex biological samples. researchgate.net Furthermore, structural biology techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography are essential for determining the three-dimensional structure of this compound-receptor complexes, offering unparalleled insight into the specific molecular interactions that govern recognition and transport. biorxiv.orgmdpi.com

Table 2: Advanced Methodologies for this compound Research

| Methodology | Type of Information Provided | Research Question Addressed |

| Fluorescence Microscopy | Real-time visualization of uptake and localization. nih.govnih.gov | How and where does this compound enter and accumulate in cells? |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, and thermodynamics. pnas.org | How strongly does this compound bind to iron and its target receptors? |

| High-Resolution Mass Spectrometry | Identification and quantification in complex mixtures. researchgate.net | Is this compound metabolized by the cell? What is its concentration in different compartments? |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of protein-ligand complexes. biorxiv.org | What is the molecular structure of this compound when bound to its transporter? |

Broader Implications for Anti-Infective Strategies and Chemical Tool Development

The unique properties of this compound position it as a valuable molecule for two significant future applications: the development of novel anti-infective agents and the creation of sophisticated chemical tools to study biology.

As an anti-infective platform, this compound can be leveraged in the "Trojan horse" strategy. nih.govfrontiersin.orggoums.ac.irnih.govgoums.ac.ir This approach involves attaching a potent antibiotic to a siderophore like this compound. Bacteria, recognizing the siderophore, actively transport the conjugate into the cell to acquire iron, but in doing so, they also import the lethal antibiotic payload. nih.gov This strategy is particularly promising for overcoming the formidable outer membrane of Gram-negative bacteria and for revitalizing antibiotics that have lost effectiveness due to poor penetration. nih.govnih.gov The synthetic tractability of this compound makes it an ideal chassis for creating a variety of siderophore-drug conjugates.

Beyond its role in fighting infection, this compound serves as a powerful chemical tool for basic research. Its ability to specifically chelate iron allows scientists to probe the intricate pathways of iron metabolism in both health and disease. nih.govmdpi.combiochemia-medica.com By creating derivatives with specific properties—such as fluorescent tags for imaging or photo-activatable groups for controlled release—this compound can be used to map iron transport networks, study the cellular response to iron deficiency, and investigate the role of iron in processes from bacterial pathogenesis to neurodegenerative diseases. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What established protocols ensure reproducible synthesis of Spermexatin, and what analytical validation steps are critical?

- Methodological Answer : Synthesis protocols should include step-by-step reaction conditions (solvents, catalysts, temperatures) and purification techniques (e.g., column chromatography, recrystallization). Reproducibility requires detailed documentation of reaction yields, purity checks via HPLC (>95% purity threshold), and structural confirmation using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Cross-referencing with published procedures and sharing raw spectral data in supplementary materials enhances transparency .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound’s structural integrity and purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (assigning all protons and carbons, including 2D experiments like COSY and HSQC for complex stereochemistry).

- HPLC-PDA (photodiode array detection) to confirm purity and detect co-eluting impurities.

- Mass spectrometry (HRMS for exact mass matching) and FT-IR for functional group validation.

- Elemental analysis (C, H, N) for new derivatives. Comparative data with literature values minimizes mischaracterization risks .

Q. What databases and search strategies are essential for compiling a comprehensive literature review on this compound?

- Methodological Answer : Prioritize PubMed, SciFinder, and Web of Science using Boolean operators (e.g., "this compound AND (synthesis OR mechanism)"). Include MeSH terms like "small molecule inhibitors" or "kinase activity." Track citations from seminal papers and use tools like PubReMiner to identify high-frequency keywords. Document search strings and inclusion/exclusion criteria (e.g., peer-reviewed studies from 2000–2025) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biochemical activities of this compound across studies?

- Methodological Answer : Conduct a systematic review with meta-analysis, focusing on variables like assay conditions (e.g., pH, temperature), cell lines, and compound batches. Replicate conflicting experiments under standardized protocols, including positive/negative controls. Use statistical tools (e.g., ANOVA with post hoc tests) to quantify variability. Transparently report raw data and consider co-factors (e.g., protein binding interactions) that may explain discrepancies .

Q. What experimental designs are robust for elucidating this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine orthogonal approaches:

- Target engagement assays : CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) to confirm direct binding.

- Genetic knockdown/knockout models (CRISPR/Cas9) to validate target dependency.

- Omics profiling (transcriptomics, proteomics) to identify downstream pathways.

- Dose-response studies (IC₅₀/EC₅₀ calculations) with appropriate statistical power (n ≥ 3 replicates). Pre-register hypotheses to reduce bias .

Q. What meta-analytical frameworks are effective for synthesizing heterogeneous efficacy data on this compound?

- Methodological Answer : Apply PRISMA guidelines to structure the review. Use random-effects models to account for inter-study variance. Stratify data by study type (in vitro vs. in vivo), species, and endpoints. Assess publication bias via funnel plots and Egger’s test. Highlight methodological limitations (e.g., unblinded studies) in sensitivity analyses. Open-access platforms like GitHub can host code for reproducibility .

Q. How should researchers validate this compound’s target interactions in physiologically relevant models?

- Methodological Answer : Use isogenic cell lines (wild-type vs. target-deficient) to confirm specificity. Incorporate 3D organoid models or patient-derived xenografts (PDX) for translational relevance. Pair biochemical assays (e.g., kinase inhibition) with phenotypic readouts (apoptosis, proliferation). Cross-validate findings using orthogonal techniques like fluorescence polarization or microscale thermophoresis .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.